molecular formula C16H16BrN5O2 B12182030 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12182030
M. Wt: 390.23 g/mol
InChI Key: AOQNCTXMUDPWBG-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that features a brominated indole moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.

    Coupling Reaction: The brominated indole and the triazole are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The brominated indole moiety can bind to proteins or enzymes, affecting their function. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-3-acetic acid: Another brominated indole derivative with different functional groups.

    1H-indole-3-carboxaldehyde: An indole derivative with an aldehyde group.

    5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid: A brominated indole with hydroxyl and carboxylic acid groups.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of both a brominated indole and a triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C16H16BrN5O2/c17-11-3-4-12-10(8-11)5-6-22(12)9-14(23)18-16-19-15(20-21-16)13-2-1-7-24-13/h3-6,8,13H,1-2,7,9H2,(H2,18,19,20,21,23)

InChI Key

AOQNCTXMUDPWBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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